molecular formula C18H23N3O2 B14635019 (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone CAS No. 55227-64-0

(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B14635019
CAS No.: 55227-64-0
M. Wt: 313.4 g/mol
InChI Key: NZTIGXFKUJNSBS-UHFFFAOYSA-N
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Description

(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a butoxy group, a phenyl group, and a pyrrolidinyl group attached to the pyrazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives. For example, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate can yield 1-phenyl-1H-pyrazole.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction. For instance, the reaction of 1-phenyl-1H-pyrazole with butyl bromide in the presence of a base like potassium carbonate can yield 5-butoxy-1-phenyl-1H-pyrazole.

    Formation of the Methanone Moiety: The final step involves the introduction of the pyrrolidinyl group and the methanone moiety. This can be achieved through the reaction of 5-butoxy-1-phenyl-1H-pyrazole with pyrrolidine and a suitable carbonyl source, such as acetic anhydride, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the phenyl or butoxy moieties.

Scientific Research Applications

(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole: Lacks the butoxy group, which may affect its solubility and reactivity.

    5-Butoxy-1-phenyl-1H-pyrazole: Lacks the pyrrolidinyl and methanone moieties, which may influence its biological activity.

    (3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a pyrrolidinyl group, leading to different pharmacological properties.

Uniqueness

The unique combination of the butoxy, phenyl, and pyrrolidinyl groups in (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone contributes to its distinct chemical and biological properties

Properties

CAS No.

55227-64-0

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

(5-butoxy-1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H23N3O2/c1-2-3-13-23-17-14-16(18(22)20-11-7-8-12-20)19-21(17)15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3

InChI Key

NZTIGXFKUJNSBS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCCC3

Origin of Product

United States

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